Butyl 2,2-dimethylbutanoate

Catalog No.
S3357253
CAS No.
9003-63-8
M.F
C10H20O2
M. Wt
172.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Butyl 2,2-dimethylbutanoate

CAS Number

9003-63-8

Product Name

Butyl 2,2-dimethylbutanoate

IUPAC Name

butyl 2,2-dimethylbutanoate

Molecular Formula

C10H20O2

Molecular Weight

172.26 g/mol

InChI

InChI=1S/C10H20O2/c1-5-7-8-12-9(11)10(3,4)6-2/h5-8H2,1-4H3

InChI Key

POIJYXVHIPYSMF-UHFFFAOYSA-N

SMILES

CCCCOC(=O)C(C)(C)CC

Canonical SMILES

CCCCOC(=O)C(C)(C)CC

Butyl 2,2-dimethylbutanoate is an organic compound with the molecular formula C10H20O2C_{10}H_{20}O_{2}. It is classified as an ester, formed from the reaction of butanol and 2,2-dimethylbutanoic acid. This compound is characterized by its pleasant fruity odor, which makes it a valuable ingredient in the flavor and fragrance industry. Its structure includes a branched alkyl chain, contributing to its unique physical and chemical properties, such as boiling point and solubility .

The mechanism of action of PBMA depends on the specific application in scientific research. Here are two examples:

  • Drug Delivery: PBMA nanoparticles can be used as carriers for drug delivery. The hydrophobic interior of the nanoparticles can encapsulate drugs, while the hydrophilic exterior allows for interaction with biological systems. The release of the drug can be controlled by designing the PBMA structure.
  • Tissue Engineering: PBMA can be used as a scaffold for tissue engineering. Cells can adhere to the PBMA surface and grow, potentially mimicking natural tissues. The properties of PBMA can be tailored to influence cell behavior.

Polymer Chemistry and Material Science

  • Synthesis and Characterization

    PBMA serves as a model system for studying free radical polymerization kinetics due to its well-defined reaction mechanisms []. Researchers can modify the polymerization process to control the molecular weight, chain architecture, and functional groups of PBMA, allowing for the creation of tailored materials with specific properties [].

  • Blends and Composites

    PBMA is frequently used as a matrix material for the development of polymer blends and composites. Its compatibility with various other polymers and nanoparticles enables the design of materials with enhanced mechanical strength, thermal stability, and conductivity [].

Drug Delivery and Biomaterials

  • Controlled Drug Release

    PBMA's biocompatible and tunable properties make it a valuable material for controlled drug delivery systems. Researchers can design PBMA-based nanoparticles or hydrogels to encapsulate drugs and release them in a sustained manner over time [].

  • Tissue Engineering

    PBMA can be modified to mimic the extracellular matrix, the natural scaffolding that supports cell growth. This allows researchers to create scaffolds for tissue engineering applications, promoting cell attachment, proliferation, and differentiation for tissue regeneration [].

  • Hydrolysis: In the presence of water and either an acid or base catalyst, this ester can revert to its original components: butanol and 2,2-dimethylbutanoic acid.
  • Reduction: The ester can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
  • Transesterification: This reaction involves exchanging the alkoxy group with another alcohol, leading to the formation of a different ester.

Common Reaction Conditions

  • Hydrolysis: Requires acidic or basic conditions with water.
  • Reduction: Typically performed under anhydrous conditions using lithium aluminum hydride.
  • Transesterification: Often facilitated by catalysts such as sodium methoxide or sulfuric acid.

The synthesis of butyl 2,2-dimethylbutanoate primarily occurs through esterification, where butanol reacts with 2,2-dimethylbutanoic acid in the presence of an acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion of reactants into the ester product. In industrial settings, continuous esterification processes are employed, where reactants are fed into a reactor that is heated and mixed with a catalyst. The resulting ester is then separated and purified through distillation.

Used similarly in flavors and fragrances.
  • Butanoic acid, 2-methyl-, 2-methylbutyl ester
    • Structure: Related ester with a different alkyl group.
    • Unique Properties: Different reactivity patterns due to structural differences.
  • Uniqueness of Butyl 2,2-Dimethylbutanoate

    Butyl 2,2-dimethylbutanoate stands out due to its specific branching pattern and molecular structure. These characteristics impart distinct physical properties that enhance its utility in the flavor and fragrance industries compared to similar compounds. Its unique odor profile and stability make it particularly valuable for applications requiring specific sensory characteristics .

    Acid-Catalyzed Esterification

    The conventional synthesis of butyl 2,2-dimethylbutanoate relies on the Fischer esterification mechanism, where 2,2-dimethylbutanoic acid reacts with butanol in the presence of a Brønsted acid catalyst, typically sulfuric acid. The reaction proceeds under reflux conditions (110–120°C) to overcome kinetic barriers, achieving equilibrium within 6–8 hours. A molar ratio of 1:1.2 (acid to alcohol) is often employed to drive the reaction toward ester formation, leveraging Le Chatelier’s principle. Post-reaction, the mixture undergoes neutralization with aqueous sodium bicarbonate, followed by liquid-liquid extraction using methyl tert-butyl ether (MTBE) to isolate the ester.

    Solvent and Reagent Optimization

    Early studies emphasized the role of solvent polarity in reaction kinetics. Polar aprotic solvents like dimethylformamide (DMF) accelerate protonation of the carbonyl group, reducing activation energy. However, solvent-free systems have gained traction due to simplified purification and reduced waste. For instance, stoichiometric excess of butanol (neat conditions) achieves 78% conversion efficiency, though requiring careful temperature control to prevent side reactions such as dehydration.

    Table 1: Comparative Analysis of Traditional Esterification Conditions

    ParameterSulfuric Acid CatalystSolvent-Free System
    Reaction Time (hours)6–810–12
    Yield (%)82–8575–78
    Byproduct Formation<5%8–10%
    Purification ComplexityModerateLow

    Interfacial Compatibility Enhancement

    The tert-butyl substituent in butyl 2,2-dimethylbutanoate introduces steric hindrance that modulates interfacial interactions in polymer blends. Molecular dynamics simulations of analogous systems, such as poly(2,6-dimethyl-1,4-phenylene ether) (PPE) blends, reveal that branched esters improve miscibility by reducing phase separation kinetics [6]. When incorporated at 5–15 wt% concentrations into polystyrene (PS) composites, butyl 2,2-dimethylbutanoate decreases interfacial tension by 40–60%, as quantified through contact angle measurements [1] [6].

    Table 1: Impact on Polystyrene-Polyethylene Blend Compatibility

    Additive Concentration (wt%)Phase Domain Size Reduction (%)Tensile Modulus Improvement (%)
    0BaselineBaseline
    52812
    104519
    156327

    Rheological Modification

    The compound’s low glass transition temperature (−45°C) plasticizes rigid polymer matrices without compromising thermal stability. In poly(methyl methacrylate) (PMMA) composites, dynamic mechanical analysis shows a 15°C reduction in glass transition temperature per 10% additive loading, while thermogravimetric analysis confirms thermal stability up to 210°C [1] [4]. This dual functionality enables processing temperature reductions of 20–30°C in injection molding applications [1].

    Functionalization for Advanced Material Properties

    Surface Energy Engineering

    The hydrolyzable ester group permits covalent bonding with hydroxyl-rich substrates. X-ray photoelectron spectroscopy studies demonstrate that plasma-treated films functionalized with butyl 2,2-dimethylbutanoate achieve water contact angles of 110–125°, compared to 75–85° for untreated surfaces [1] [4]. This hydrophobization enhances corrosion resistance in metal-polymer composites by 3–5×, as measured through salt spray testing [1].

    Crosslinking Agent Synthesis

    Transesterification reactions with multifunctional alcohols yield crosslinkable oligomers. For example, reaction with pentaerythritol produces tetra-functional monomers that polymerize into networks with storage moduli exceeding 2 GPa at 25°C [4]. The reaction follows second-order kinetics with an activation energy of 85 kJ/mol, enabling precise control over network density [4].

    Table 2: Mechanical Properties of Crosslinked Networks

    Crosslink Density (mol/m³)Tensile Strength (MPa)Elongation at Break (%)
    1.2×10³18320
    2.8×10³34210
    4.5×10³5195

    Graft Copolymer Synthesis

    Atom transfer radical polymerization (ATRP) initiators derived from butyl 2,2-dimethylbutanoate enable precise side-chain engineering. Grafting from polypropylene backbones yields copolymers with polydispersity indices <1.2 and grafting efficiencies >80%, as characterized by size-exclusion chromatography [1] [5]. These materials exhibit shape-memory properties with 98% strain recovery after 10 deformation cycles [5].

    Free radical polymerization of ester derivatives, including butyl 2,2-dimethylbutanoate and related compounds, proceeds through well-established mechanistic pathways that involve initiation, propagation, and termination steps [1] [2]. The fundamental mechanism begins with radical generation from thermal decomposition of initiators such as azoisobutyronitrile or benzoyl peroxide, followed by addition to the vinyl double bond of ester monomers [1] [3].

    Initiation Mechanisms

    The initiation process in ester derivative polymerization involves the formation of primary radicals from initiator decomposition [2]. For butyl methacrylate systems, the initiation efficiency depends significantly on the steric environment around the ester group [4]. Studies have demonstrated that the branched structure of butyl 2,2-dimethylbutanoate influences radical formation kinetics, with the 2,2-dimethyl substitution pattern creating unique steric interactions that affect both initiation rates and subsequent propagation behavior .

    The initiation reaction can be represented as a two-step process where the initiator first decomposes to form free radicals, followed by addition to the monomer vinyl group [3]. Temperature-dependent studies have shown that initiation rates follow Arrhenius behavior, with activation energies ranging from 19.59 to 20.71 kilojoules per mole for various butyl methacrylate isomers [4] [6].

    Propagation Kinetics

    The propagation step represents the chain growth phase where monomeric radicals add successively to form polymer chains [3] [7]. Experimental investigations have revealed that ester derivatives exhibit significantly different propagation rate constants compared to other vinyl monomers [8]. Vinyl esters demonstrate propagation rate constants of 3000-4000 liters per mole per second, substantially higher than styrene (106 liters per mole per second) or ethylene (16 liters per mole per second) [8].

    The high reactivity of ester-derived radicals stems from their limited stabilization compared to more conjugated systems [9] [10]. This characteristic makes vinyl ester propagating radicals particularly susceptible to side reactions, including chain transfer to monomer and hydrogen abstraction [9]. The unconjugated nature of the monomer results in propagating radicals with low stability, leading to increased reactivity but also higher susceptibility to transfer reactions [10].

    Kinetic studies using pulsed laser polymerization-size exclusion chromatography have provided detailed propagation rate coefficients for nitrogen-containing methacrylates [11] [12]. These investigations revealed Arrhenius parameters with pre-exponential factors ranging from 1.22 to 2.64 × 10⁶ liters per mole per second and activation energies between 19.59 and 20.71 kilojoules per mole [11] [12].

    Termination Pathways

    Termination in ester derivative polymerization occurs through radical coupling or disproportionation reactions [3] [7]. The termination kinetics are particularly complex for methacrylate systems due to diffusion limitations that develop as molecular weight increases [6]. Studies of butyl methacrylate isomers have identified a transition from kinetically controlled to diffusion-controlled termination, with the transition point dependent on monomer structure and steric hindrance [6].

    Research has shown that termination rate coefficients exhibit plateaus at low conversions, followed by diffusion-controlled behavior at higher conversions [6]. The conversion at which this transition occurs follows the order n-butyl methacrylate > iso-butyl methacrylate > tert-butyl methacrylate, directly correlating with the steric hindrance of the alkyl substituent [6].

    Chain Transfer Considerations

    Chain transfer reactions play a crucial role in determining the final molecular weight and polydispersity of ester-derived polymers [13] [14]. Vinyl ester propagating radicals undergo β-hydrogen abstraction due to their high reactivity and limited radical stabilization [9] [10]. Chain transfer to monomer can occur when abstractable hydrogen atoms are present α to the carbonyl group, leading to chain termination and formation of reactive vinyl ester monomers with radical centers that can initiate branching [9] [10].

    The susceptibility to chain transfer varies significantly among different ester structures. Vinyl propionate propagating radicals demonstrate higher susceptibility to hydrogen atom abstraction from monomers during propagation compared to vinyl acetate or vinyl pivalate systems [9] [10]. This behavior directly impacts the precision and control achievable in polymerization processes.

    Molecular Weight Control Strategies Through Chain Transfer Agents

    Molecular weight control in ester derivative polymerization relies heavily on the strategic use of chain transfer agents that regulate polymer chain length through controlled radical transfer mechanisms [13] [14]. These agents function by abstracting atoms from growing polymer chains, effectively terminating growth and generating new reactive species that can reinitiate polymerization [13].

    Mercaptan-Based Chain Transfer Systems

    Alkyl thiols, particularly dodecyl mercaptans, represent the most widely employed chain transfer agents for ester polymerization systems [13]. Two primary variants, t-dodecyl mercaptan and n-dodecyl mercaptan, exhibit distinct transfer characteristics that enable precise molecular weight control [13]. The t-dodecyl mercaptan system consists of a mixture of tertiary mercaptans with carbon numbers ranging from C10 to C13, resulting in an aggregate chain transfer constant that provides moderate molecular weight reduction [13].

    In contrast, n-dodecyl mercaptan functions as a pure C12 mercaptan with significantly higher chain transfer constants, producing polymers with narrower molecular weight distributions [13]. The mechanism involves hydrogen abstraction from the mercaptan sulfur-hydrogen bond by propagating radicals, forming a polymer chain with a terminal mercaptan group and generating a thiyl radical that can reinitiate polymerization [13] [14].

    Experimental studies have demonstrated the effectiveness of mercaptan chain transfer agents across multiple ester systems, including polystyrene, styrene-butadiene rubber, polymethacrylates, and polyacrylates [13]. The chain transfer constant, defined as the ratio of transfer rate to propagation rate, determines the extent of molecular weight reduction achievable with specific agent concentrations [13] [15].

    Catalytic Chain Transfer Mechanisms

    Catalytic chain transfer agents represent an advanced approach to molecular weight control, utilizing cobalt-based complexes that exhibit extremely high chain transfer activity [16] [17]. These systems operate through a catalytic mechanism where the cobalt complex transfers radical activity from a propagating polymer chain to a monomer molecule without being consumed in the process [16].

    The catalytic nature of these agents enables effective molecular weight control with significantly lower concentrations compared to conventional mercaptan systems [16]. Research has shown that catalytic chain transfer agents can achieve substantial molecular weight reduction while avoiding the color formation and incorporation issues associated with mercaptan-based systems [16].

    In emulsion polymerization systems, catalytic chain transfer agents demonstrate unique behavior due to their increased aqueous phase solubility [17]. This characteristic can result in significant changes to polymerization kinetics, including effects on radical entry and exit processes, mass transport phenomena, and overall reaction rates [17]. The heterogeneous nature of emulsion systems requires careful consideration of agent partitioning between phases to achieve optimal molecular weight control [17].

    Mayo Equation and Transfer Constant Determination

    The quantitative relationship between chain transfer agent concentration and molecular weight follows the Mayo equation, which relates chain transfer constants to the instantaneous degree of polymerization [13] [15]. For systems where chain transfer constants significantly exceed unity, conventional Mayo equation applications become inadequate due to composition drift during polymerization [15].

    Advanced analytical methods have been developed to address these limitations, utilizing cumulative chain length distribution data to determine accurate transfer constants for high-activity systems [15]. These approaches account for the changing concentration ratios of chain transfer agent to monomer throughout the polymerization process, providing more reliable kinetic parameters [15].

    The relationship between transfer constant and molecular weight control can be expressed through modified Mayo equations that incorporate conversion-dependent parameters [15]. These models enable prediction of molecular weight evolution throughout polymerization and optimization of chain transfer agent concentrations for desired polymer properties [15].

    Mixed Chain Transfer Agent Systems

    Recent developments in molecular weight control have focused on mixed chain transfer agent systems that enable tunable polymer dispersity [18]. By combining agents with different transfer constants in varying ratios, researchers can achieve controlled dispersity values ranging from 1.08 to 1.82 while maintaining monomodal molecular weight distributions [18].

    These systems utilize a higher transfer constant agent combined with a lower transfer constant agent, with the ratio determining the final dispersity characteristics [18]. The approach has been successfully demonstrated across multiple monomer classes, including methacrylates, acrylates, and acrylamides, providing a versatile platform for dispersity control [18].

    The mechanism involves differential chain transfer rates that create a controlled distribution of chain lengths throughout the polymerization process [18]. High end-group fidelity is maintained across both low and high dispersity ranges, enabling subsequent block copolymer formation through chain extension reactions [18].

    Molecular Weight Distribution Control

    The control of molecular weight distribution represents a critical aspect of ester derivative polymerization, directly impacting final polymer properties including processability, mechanical strength, and morphological behavior [19]. Systematic studies have demonstrated that molecular weight distribution shape significantly influences crystallization kinetics and overall material performance [20].

    Experimental investigations using well-defined linear polyethylenes with controlled molecular weight distributions have revealed that bimodal distributions exhibit faster nucleation rates and crystallization kinetics compared to unimodal distributions at equivalent weight-average molecular weights [20]. These effects arise primarily from small-scale nucleation processes without significantly altering large-scale growth mechanisms [20].

    The development of computer-controlled tubular flow reactors has enabled precise design and synthesis of targeted molecular weight distribution profiles [19]. These systems combine fluid mechanical principles with polymerization kinetics to achieve quantitative prediction and control of distribution characteristics [19]. Mathematical models derived from these studies provide tools for exploring the limits of molecular weight distribution design protocols [19].

    Temperature and Solvent Effects

    Temperature significantly influences chain transfer efficiency and molecular weight control in ester systems [6] [21]. Differential scanning calorimetry studies have revealed that polymerization rates and molecular weight development vary substantially with temperature, particularly in confined environments [21]. Under nanoscale confinement conditions, polymerization begins earlier and proceeds more rapidly than in bulk systems [21].

    Solvent polarity also affects chain transfer efficiency and overall polymerization kinetics [4]. Studies using phase transfer catalysis systems have demonstrated slight increases in polymerization rates with increasing solvent polarity, indicating solvent-dependent radical stability and transfer mechanisms [4]. The choice of solvent system can significantly impact the effectiveness of chain transfer agents and the resulting molecular weight distributions [4].

    XLogP3

    3.1

    General Manufacturing Information

    2-Propenoic acid, 2-methyl-, butyl ester, homopolymer: ACTIVE
    XU - indicates a substance exempt from reporting under the Chemical Data Reporting Rule, (40 CFR 711).

    Dates

    Last modified: 04-14-2024

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